

The Cellular and Molecular Effects of Pentrium: A Technical Guide

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Compound of Interest

Compound Name:	Pentrium
CAS No.:	8056-60-8
Cat. No.:	B1221896

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Abstract

Pentrium is an investigational small molecule compound that has demonstrated significant potential in preclinical models of oncological and inflammatory diseases. This document provides a comprehensive technical overview of the current understanding of **Pentrium's** mechanism of action, focusing on its effects on key cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Pentrium (chemical name: 2-(4-fluorophenyl)-5-((4-(piperazin-1-yl)phenyl)amino)oxazole-4-carboxamide) is a synthetic heterocyclic compound that has emerged as a promising therapeutic candidate. Initial screenings revealed its potent anti-proliferative and anti-inflammatory activities. This guide delineates the molecular basis of these effects, primarily attributed to its modulation of the PI3K/Akt/mTOR signaling cascade.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common feature in many cancers and inflammatory conditions, making it a key target for therapeutic intervention.[1]

Pentrium has been shown to be a potent inhibitor of this pathway.

Direct Inhibition of PI3K

Biochemical assays have demonstrated that **Pentrium** directly binds to the p110 α catalytic subunit of PI3K, inhibiting its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step in the activation of the downstream signaling cascade.

Downstream Effects on Akt and mTOR

The reduction in PIP3 levels leads to decreased recruitment and activation of Akt, a serine/threonine kinase that plays a central role in the pathway. Consequently, the mammalian target of rapamycin (mTOR), a downstream effector of Akt, is also inhibited.[1] This dual inhibition of Akt and mTOR by **Pentrium** results in the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis in susceptible cell lines.

Quantitative Analysis of Pentrium's Efficacy

The inhibitory effects of **Pentrium** on the PI3K/Akt/mTOR pathway have been quantified through a series of in vitro experiments. The following tables summarize the key findings.

Cell Line	PI3K α IC ₅₀ (nM)	Akt Phosphorylation IC ₅₀ (nM)	mTORC1 Substrate (p70S6K) Phosphorylation IC ₅₀ (nM)
MCF-7 (Breast Cancer)	15.2	25.8	30.1
A549 (Lung Cancer)	21.7	33.4	38.9
Jurkat (T-cell Leukemia)	12.5	20.1	24.5

 Table 1: In vitro potency of **Pentrium** in various cancer cell lines.

Parameter	Control	Pentrium (50 nM)
G1 Phase (%)	45.3	72.1
S Phase (%)	30.1	15.8
G2/M Phase (%)	24.6	12.1

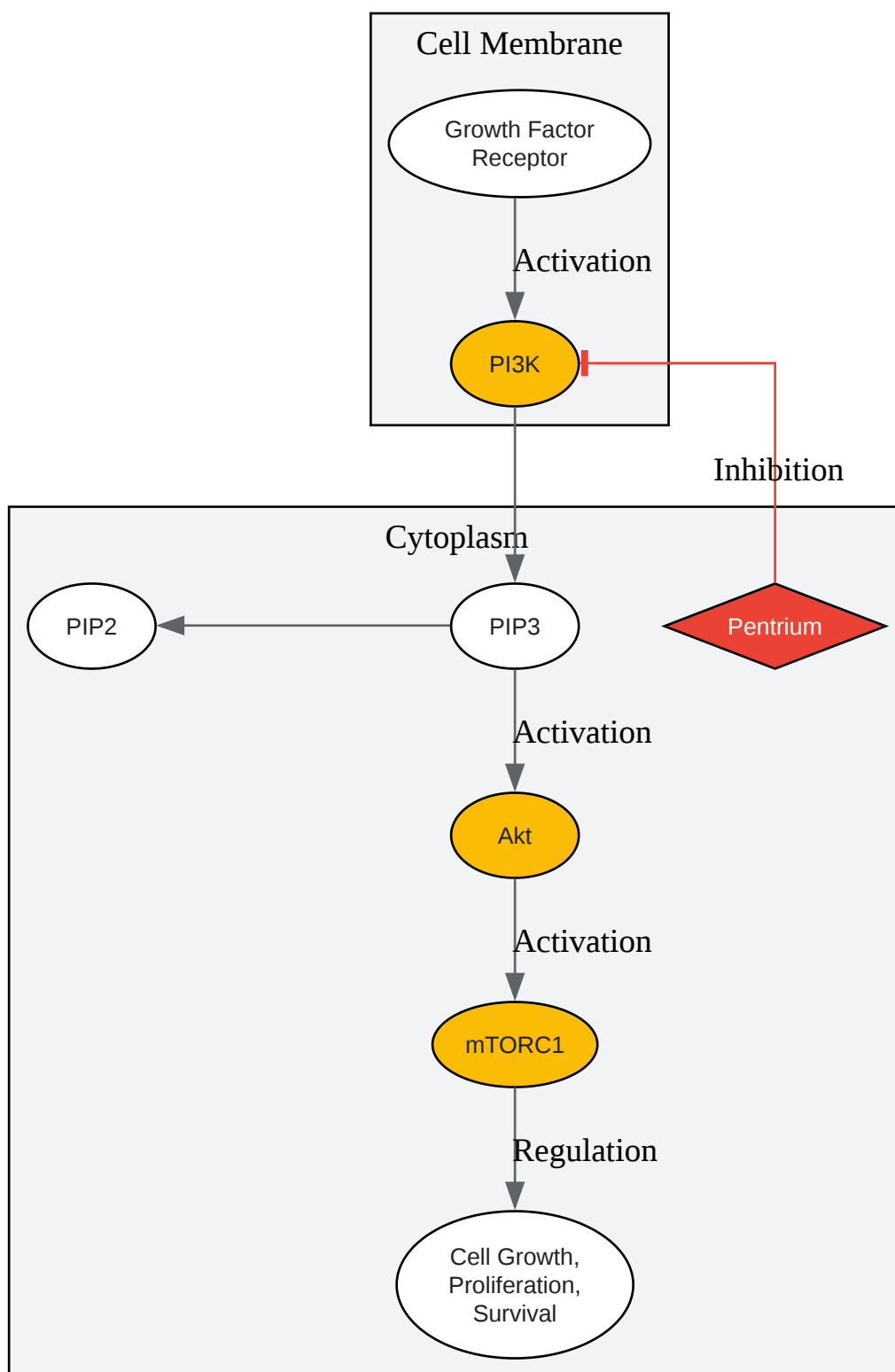
 Table 2: Cell cycle analysis of MCF-7 cells treated with **Pentrium** for 24 hours.

Parameter	Control	Pentrium (50 nM)
Apoptotic Cells (%)	2.5	28.7

 Table 3: Apoptosis induction in MCF-7 cells treated with **Pentrium** for 48 hours.

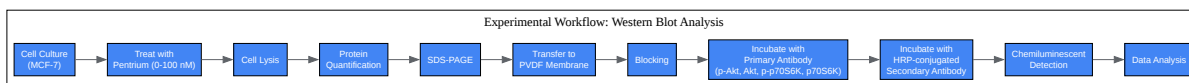
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.



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Caption: **Pentrium's** mechanism of action on the PI3K/Akt/mTOR pathway.



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Caption: Workflow for Western Blot analysis of pathway inhibition.

Detailed Experimental Protocols

PI3K α Kinase Assay

- Reagents: Recombinant human PI3K α , PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
- Procedure:
 1. Prepare a serial dilution of **Pentrium** in DMSO.
 2. In a 96-well plate, add PI3K α , PIP2, and **Pentrium**/DMSO control.
 3. Initiate the reaction by adding ATP.
 4. Incubate at room temperature for 1 hour.
 5. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.
 6. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
 7. Measure luminescence using a plate reader.
 8. Calculate IC₅₀ values from the dose-response curve.

Western Blot Analysis

- Cell Culture and Treatment:
 1. Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
 2. Treat cells with varying concentrations of **Pentrium** for 24 hours.
- Protein Extraction and Quantification:
 1. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 2. Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:
 1. Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
 2. Transfer proteins to a PVDF membrane.
- Immunoblotting:
 1. Block the membrane with 5% non-fat milk in TBST for 1 hour.
 2. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt) overnight at 4°C.
 3. Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
- Detection:
 1. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

Cell Cycle Analysis

- Cell Preparation:
 1. Treat MCF-7 cells with **Pentrium** for 24 hours.
 2. Harvest cells by trypsinization and wash with PBS.

- Staining:
 1. Fix cells in 70% ethanol overnight at -20°C.
 2. Wash and resuspend cells in PBS containing propidium iodide and RNase A.
- Flow Cytometry:
 1. Analyze the DNA content of 10,000 cells per sample using a flow cytometer.
 2. Determine the percentage of cells in G1, S, and G2/M phases using cell cycle analysis software.

Conclusion and Future Directions

Pentrium demonstrates potent and selective inhibition of the PI3K/Akt/mTOR signaling pathway, leading to significant anti-proliferative and pro-apoptotic effects in cancer cell lines. The data presented in this guide provide a strong rationale for the continued development of **Pentrium** as a therapeutic agent. Future studies will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide clinical development.

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References

- [1. PI3K/AKT/mTOR pathway - Wikipedia \[en.wikipedia.org\]](#)
- [2. geneglobe.qiagen.com \[geneglobe.qiagen.com\]](#)
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